REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[O:4][CH2:5][C:6]#[N:7]>O1CCCC1>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[O:4][CH2:5][CH2:6][NH2:7]
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Name
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|
Quantity
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5.63 g
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Type
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reactant
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Smiles
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BrC1=C(OCC#N)C=CC=C1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
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143 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
with stirring at 0° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a 500-mL 3-necked round-bottom flask purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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STIRRING
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Details
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The resulting solution was stirred overnight at 20° C. in an oil bath
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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quenched by the addition of water (10 ml)
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Type
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CONCENTRATION
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Details
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The resulting mixture was concentrated under vacuum
|
Type
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ADDITION
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Details
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diluted with water
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Type
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EXTRACTION
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Details
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extracted with 6×50 mL of dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 5.67 g (crude) of 2-(2-bromophenoxy)ethanamine as pale brown oil
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Name
|
|
Type
|
|
Smiles
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BrC1=C(OCCN)C=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |